

Quinaldic Acid Solubility in Organic Solvents: An In-depth Technical Guide

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Compound of Interest

Compound Name: Quinaldic Acid

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of **quinaldic acid** (quinoline-2-carboxylic acid) in various organic solvents. Understanding the solubility of this compound is critical for a range of applications, including pharmaceutical formulation, chemical synthesis, and analytical method development. This document compiles available quantitative and qualitative solubility data, details experimental protocols for solubility determination, and visualizes relevant biological pathways and experimental workflows.

Core Topic: Quinaldic Acid Solubility

Quinaldic acid is a heterocyclic carboxylic acid with a molecular formula of $C_{10}H_7NO_2$ and a molecular weight of 173.17 g/mol. Its structure, comprising a quinoline ring with a carboxyl group at the 2-position, dictates its physicochemical properties, including its solubility. The presence of both a hydrophobic quinoline ring system and a hydrophilic carboxylic acid group results in a solubility profile that is highly dependent on the nature of the solvent.

Data Presentation: Quantitative Solubility of Quinaldic Acid

The following table summarizes the available quantitative solubility data for **quinaldic acid** in various solvents at specified temperatures. It is important to note that comprehensive experimental data on the solubility of **quinaldic acid** across a wide range of organic solvents and temperatures is not readily available in the public domain. The data presented here has

been compiled from various scientific sources. Researchers are encouraged to determine solubility in their specific solvent systems experimentally.

Solvent	Temperature (°C)	Solubility	Unit
Water	25	14	g/L[1][2]
Dimethyl Sulfoxide (DMSO)	25	35	mg/mL[3]

Qualitative Solubility Information:

- Ethanol: Soluble.
- Acetone: Soluble.
- Benzene: Can be used for crystallization, indicating some degree of solubility.
- Acetic Acid: Can be used for crystallization, indicating some degree of solubility.[4]

Experimental Protocols

Accurate determination of solubility is paramount for various research and development activities. The following section details a standard experimental protocol for determining the solubility of **quinaldic acid** in an organic solvent of interest. The shake-flask method is a widely accepted and recommended technique for determining equilibrium solubility.

Shake-Flask Method for Equilibrium Solubility Determination

This method involves equilibrating an excess amount of the solid compound in the solvent of choice over a period of time, followed by the quantification of the dissolved solute in the saturated solution.

Materials and Equipment:

- **Quinaldic acid** (solid)

- Solvent of interest (analytical grade)
- Volumetric flasks
- Screw-cap vials or flasks
- Orbital shaker or magnetic stirrer with temperature control
- Centrifuge
- Syringe filters (e.g., 0.45 μm PTFE)
- Analytical balance
- High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer
- Standard laboratory glassware

Procedure:

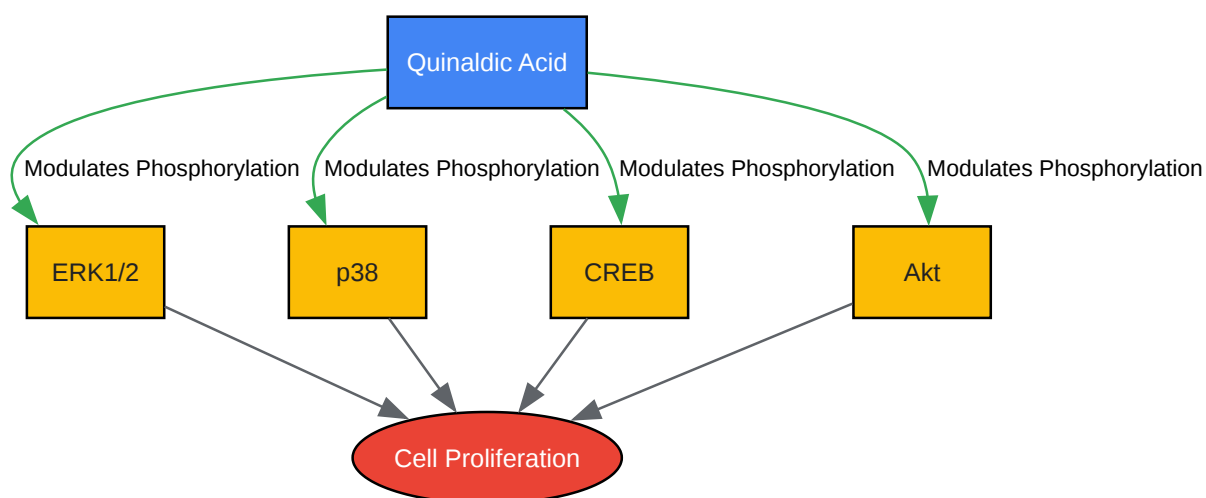
- Preparation of Saturated Solution:
 - Add an excess amount of **quinaldic acid** to a screw-cap vial containing a known volume of the solvent. The presence of undissolved solid is crucial to ensure that equilibrium is reached.
 - Seal the vial to prevent solvent evaporation.
 - Place the vial in an orbital shaker or on a magnetic stirrer with controlled temperature.
 - Agitate the mixture at a constant temperature for a sufficient period to reach equilibrium. The time required for equilibrium can vary depending on the solvent and temperature and should be determined experimentally (e.g., by taking samples at different time points until the concentration plateaus). A minimum of 24-48 hours is often recommended.
- Sample Collection and Preparation:

- Once equilibrium is reached, allow the suspension to settle.
- Carefully withdraw a sample of the supernatant using a syringe.
- Immediately filter the sample through a syringe filter to remove any undissolved solid particles. This step is critical to avoid overestimation of solubility.
- Dilute the filtered sample with a known volume of a suitable solvent to bring the concentration within the linear range of the analytical method.
- Quantification:
 - Analyze the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectrophotometry.
 - Prepare a calibration curve using standard solutions of **quinaldic acid** of known concentrations.
 - Determine the concentration of **quinaldic acid** in the diluted sample by interpolating from the calibration curve.
- Calculation of Solubility:
 - Calculate the solubility of **quinaldic acid** in the original solvent by taking into account the dilution factor.
 - Express the solubility in appropriate units (e.g., g/L, mg/mL, mol/L).

Mandatory Visualizations

Signaling Pathways of Quinaldic Acid

Quinaldic acid has been shown to exert antiproliferative effects on cancer cells by modulating several key signaling pathways. The diagram below illustrates the known interactions of **quinaldic acid** with these pathways.

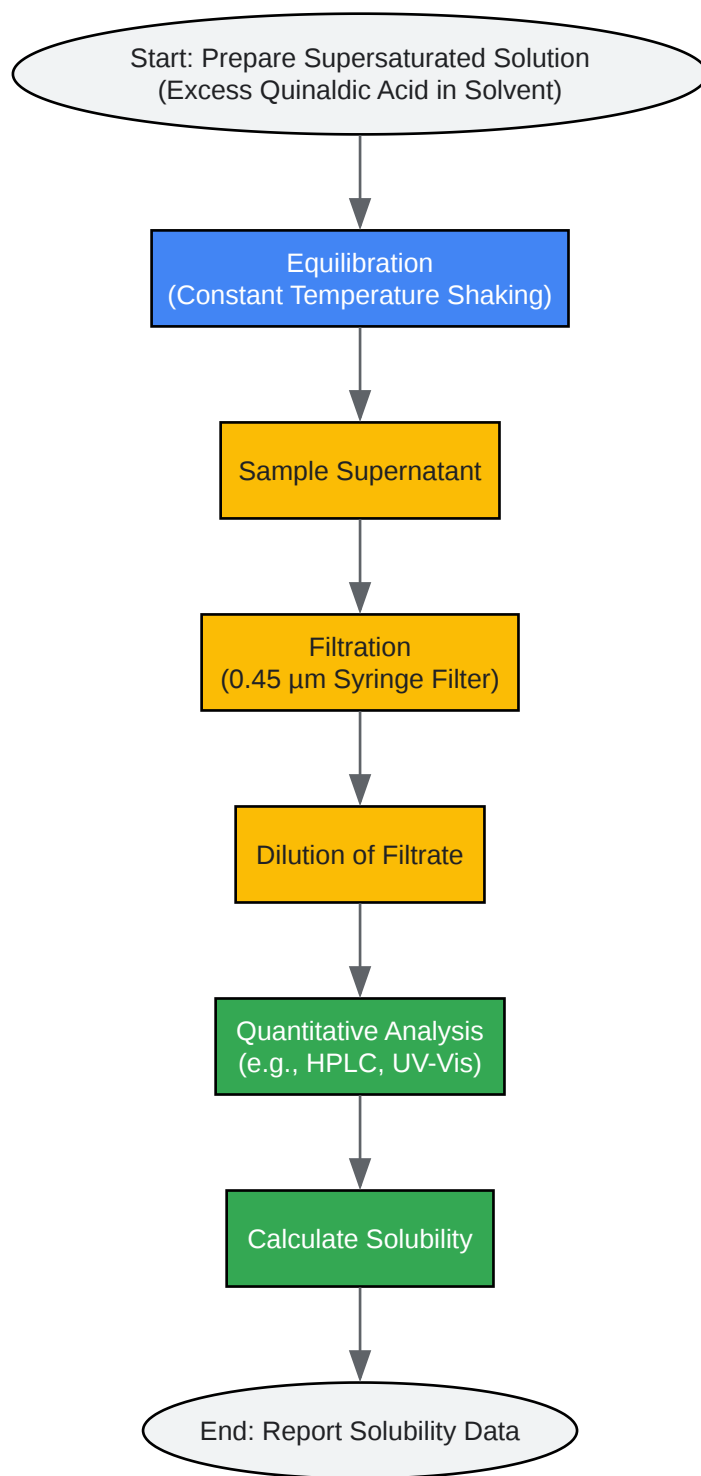


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Caption: Modulation of cancer cell signaling pathways by **Quinaldic Acid**.

Experimental Workflow for Solubility Determination

The following diagram outlines the logical steps involved in the experimental determination of **quinaldic acid** solubility using the shake-flask method.



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Caption: Workflow for Shake-Flask Solubility Measurement.

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